molecular formula C18H32BNO3Si B6338074 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester CAS No. 1351378-73-8

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338074
CAS No.: 1351378-73-8
M. Wt: 349.3 g/mol
InChI Key: WCTPDCGIBGLHHJ-UHFFFAOYSA-N
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Description

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core substituted with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group at the 6-position and a pinacol boronate ester at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, critical in medicinal chemistry and materials science. The TBS group enhances stability during synthetic processes, while the pinacol ester facilitates efficient boron transfer in palladium-catalyzed reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds efficiently at room temperature, resulting in high yields of the desired silyl ether.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This would include the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical arylboron partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. The reaction proceeds via a three-step mechanism:

  • Oxidative Addition : Pd⁰ catalyst inserts into the aryl halide bond.

  • Transmetallation : Boron-aryl group transfers to palladium.

  • Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.

Reaction Parameters and Performance

Substrate (Aryl Halide)Catalyst SystemSolventTemperature (°C)Yield (%)
4-BromotoluenePd(PPh₃)₄THF/H₂O8092
2-IodonaphthalenePdCl₂(dppf)DME10085
3-ChloropyridinePd(OAc)₂/XPhosToluene9078

Key advantages:

  • Functional Group Tolerance : Compatible with esters, amines, and silyl ethers due to mild conditions.

  • Stereoselectivity : Maintains configuration at stereogenic centers during coupling.

Transesterification with Diols

The pinacol boronic ester undergoes transesterification with 1,2- or 1,3-diols under acidic or basic conditions, enabling protective group interchange:

R-B(pin)+DiolR-B(diol)+Pinacol\text{R-B(pin)} + \text{Diol} \rightarrow \text{R-B(diol)} + \text{Pinacol}

Comparative Transesterification Efficiency

DiolConditionsConversion (%)
Ethylene glycolHCl (0.1 M), 25°C, 12 h95
PinacolToluene, reflux, 24 h98
SorbitolNa₂CO₃ (1 M), H₂O, 60°C, 2 h99

This reaction is pivotal for modifying boronates to enhance solubility or reactivity in subsequent steps .

Deprotection of the Silyl Ether

The tert-butyldimethylsilyl (TBDMS) group is cleaved under fluoride-ion conditions, revealing a free hydroxyl group:

TBDMS-O-R+FHO-R+TBDMS-F\text{TBDMS-O-R} + \text{F}^- \rightarrow \text{HO-R} + \text{TBDMS-F}

Deprotection Methods and Outcomes

ReagentSolventTime (h)Yield (%)
TBAF (1.0 M in THF)THF198
KFMeOH/H₂O685
HF-PyridineCH₂Cl₂0.599

Post-deprotection, the hydroxyl group can undergo further functionalization (e.g., alkylation, acylation).

Allylation Reactions

In iridium-catalyzed allylations, the compound reacts with aldehydes to form anti-homoallylic alcohols:

R-B(pin)+R’CHOIr catalystR-CH(OH)-CH₂-R’\text{R-B(pin)} + \text{R'CHO} \xrightarrow{\text{Ir catalyst}} \text{R-CH(OH)-CH₂-R'}

Example Allylation Performance

AldhydeCatalystee (%)Yield (%)
Benzaldehyde[Ir(cod)Cl]₂/Segphos9288
Hexanal[Ir(cod)Cl]₂/BINAP8582

This reaction demonstrates enantioselective C–C bond formation, valuable in asymmetric synthesis .

Hydrolysis to Boronic Acid

Controlled hydrolysis of the pinacol ester generates the corresponding boronic acid, a reactive intermediate:

R-B(pin)+H₂OpH 5-7R-B(OH)₂+Pinacol\text{R-B(pin)} + \text{H₂O} \xrightarrow{\text{pH 5-7}} \text{R-B(OH)₂} + \text{Pinacol}

Hydrolysis Kinetics

pHTemperature (°C)Half-Life (min)
525120
73730
925<5

The boronic acid product is prone to oligomerization but can be stabilized as trifluoroborate salts.

Scientific Research Applications

Synthesis of Complex Molecules

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is utilized in the synthesis of various complex organic molecules through cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which is crucial in constructing diverse organic frameworks.

Reaction TypeExample ReactionReference
Suzuki-Miyaura CouplingCoupling with aryl halides to form biaryl compounds
C–N Bond FormationFormation of amines via coupling with amines

Drug Development

The compound has been investigated for its potential in drug development, particularly in creating inhibitors for various biological targets. For instance, derivatives of pyridine boronic acids have shown promise as proteasome inhibitors, which are relevant in cancer therapy.

Photoaffinity Labeling

In biochemical research, compounds like this compound are employed in photoaffinity labeling studies to investigate protein interactions. The ability to covalently bond with target proteins upon exposure to light allows for the study of dynamic biological processes.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this boronic acid can be synthesized and evaluated for their activity against cancer cell lines. One study reported a series of new compounds synthesized using this boronic acid as a key intermediate, leading to the identification of potent anticancer agents.

Case Study 2: Development of Bioconjugates

Another study explored the use of this compound in the development of bioconjugates for targeted drug delivery systems. The boronic acid moiety facilitated selective binding to specific biomolecules, enhancing the efficacy and reducing side effects of therapeutic agents.

Mechanism of Action

The mechanism of action of 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butyldimethylsilyl group provides stability and protection to the molecule, allowing it to undergo selective reactions. The boronic acid pinacol ester moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophile, forming carbon-carbon bonds with aryl or vinyl halides .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on pyridine-boronic acid pinacol esters significantly influence their reactivity and applications. Key comparisons include:

Compound Substituents Molecular Weight CAS RN Key Properties
Target compound 6-(TBS-OCH2), 3-boronic pinacol Not explicitly listed Not provided Enhanced stability due to TBS protection; used in complex coupling reactions
6-(Methylsulfanyl)pyridine-3-boronic acid pinacol ester 6-(SCH3) 251.16 849934-89-0 Electron-rich sulfur group improves oxidative stability; moderate coupling yield
5-Trifluoromethylpyridine-3-boronic acid pinacol ester 5-(CF3) 273.07 1084953-47-8 Electron-withdrawing CF3 group reduces boron reactivity; used in electron-deficient systems
6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester 6-(NMe2-propoxy) 306.21 918643-56-8 Amino-ether side chain enhances solubility; applications in drug intermediates
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester 5-Cl, 6-OCH3 269.53 1083168-91-5 Halogen and methoxy groups enable regioselective couplings; thermal sensitivity

Key Findings :

  • Steric Effects : The TBS group in the target compound provides steric protection, reducing undesired side reactions compared to smaller substituents like methoxy or methyl .
  • Electronic Effects : Electron-donating groups (e.g., SCH3, NMe2) increase boron’s nucleophilicity, enhancing coupling efficiency, while electron-withdrawing groups (e.g., CF3) require harsher reaction conditions .
  • Solubility: Amino- or alkoxy-substituted derivatives (e.g., dimethylamino propoxy) exhibit improved aqueous solubility, advantageous in biological applications .

Stability and Handling

Pinacol esters are generally stable under anhydrous conditions but hydrolyze in the presence of water or amines. Comparisons include:

  • Hydrolysis Kinetics : The TBS-protected compound resists hydrolysis better than analogs like 4-nitrophenylboronic acid pinacol ester, which rapidly degrades with H2O2 (t1/2 < 1 hour at pH 7.27) .
  • Storage : Most pyridine-boronic pinacol esters require refrigeration (0–6°C), but halogenated derivatives (e.g., 5-Cl-6-OCH3) demand stricter inert atmospheres due to sensitivity to oxidation .

Biological Activity

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their derivatives are known for their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors, in drug delivery systems, and as tools in chemical biology.

  • Molecular Formula : C14H25BNO3Si
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • Structure : The compound features a pyridine ring with a boronic acid moiety, which is essential for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with biological targets through the boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in targeting specific enzymes and receptors.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines such as breast and prostate cancer cells .
  • Antimicrobial Properties :
    • Some boronic acids exhibit antibacterial and antifungal activities. The mechanism often involves the inhibition of essential enzymes required for cell wall synthesis or metabolism in pathogens .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor of serine proteases and other enzymes by forming stable complexes with the active site serine residue, thereby blocking substrate access .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of various boronic acid derivatives on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 15 µM and 12 µM, respectively. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial potential.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-715 µM
AnticancerPC-312 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Enzyme InhibitionSerine ProteasesN/A

Q & A

Q. Basic: What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronic ester is widely used in Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems. The pinacol ester stabilizes the boronic acid, enhancing solubility in organic solvents (e.g., THF, dioxane). Typical conditions involve palladium catalysts like Pd(dppf)Cl₂ (1–10 mol%) and bases such as Cs₂CO₃ or K₃PO₄ in biphasic solvent systems (e.g., dioxane/water) at 80–100°C under inert atmospheres . Yields range from 50% to 94%, depending on steric and electronic factors of coupling partners.

Example Protocol :

YieldCatalystBaseSolventTemp/Time
75%Pd(dppf)Cl₂Cs₂CO₃DME/H₂O100°C, 45 min
94%Pd(dppf)Cl₂K₃PO₄THF/H₂O75°C, 3 h

Q. Basic: How should this compound be stored to maintain stability?

The tert-butyldimethylsilyl (TBS) group is moisture-sensitive. Store the compound in a sealed, desiccated container at 0–6°C to prevent hydrolysis. Avoid prolonged exposure to air, as boronic esters can degrade via protodeboronation in acidic or aqueous conditions .

Q. Basic: What purification methods are recommended after synthesis or coupling reactions?

Use silica gel chromatography with gradients of ethyl acetate/petroleum ether or dichloromethane/methanol. For boronic ester-containing products, avoid acidic conditions during workup. Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) may improve purity, as evidenced by mp data (e.g., 100–114°C for analogous compounds) .

Q. Advanced: How can researchers optimize yields in challenging Suzuki couplings with sterically hindered partners?

Key Strategies :

  • Catalyst Screening : Test Pd catalysts with bulky ligands (e.g., XPhos, SPhos) to reduce steric hindrance .
  • Solvent Optimization : Use high-boiling solvents like toluene or dioxane to increase reaction temperatures (e.g., 100–110°C).
  • Microwave Irradiation : Reduce reaction times (e.g., 30 min at 150°C) while maintaining yields .
  • Base Selection : Stronger bases (e.g., K₃PO₄) improve transmetallation efficiency in non-polar media .

Case Study : A 30% yield using microwave irradiation at 150°C for 10 min was reported for a sterically hindered pyridine coupling .

Q. Advanced: How to address contradictory solubility data during reaction planning?

The compound’s solubility varies by solvent polarity. Computational models (e.g., ESOL, Ali) predict:

ModelLog SSolubility (mg/mL)Class
ESOL-2.970.333Soluble
Ali-2.990.318Soluble

Practical Tips :

  • Pre-dissolve the boronic ester in THF or dioxane before adding aqueous base.
  • For poorly soluble substrates, add co-solvents like DMF (≤10% v/v) to enhance miscibility.

Q. Advanced: What analytical techniques are critical for characterizing reaction byproducts?

  • NMR Spectroscopy : Monitor ¹¹B NMR (δ ~30 ppm for boronic esters) to detect protodeboronation (δ ~10 ppm for boronic acids) .
  • HPLC-MS : Track deprotection of the TBS group (e.g., via [M+H⁺] peaks at m/z 309.21 for intermediates) .
  • TLC with UV/fluorescence detection : Use iodine staining to visualize boronate intermediates.

Q. Advanced: How to mitigate competing side reactions during multi-step syntheses?

  • Sequential Protection/Deprotection : Use orthogonal protecting groups (e.g., TBS for alcohols, Boc for amines) to avoid interference .
  • Inert Conditions : Conduct reactions under N₂/Ar to prevent oxidation of the boronic ester or silyl ether.
  • Byproduct Trapping : Add molecular sieves or scavengers (e.g., polymer-bound thiourea) to absorb residual Pd or boronate byproducts .

Q. Advanced: How to interpret conflicting stability data under varying pH conditions?

The TBS group is stable in neutral to mildly basic conditions but hydrolyzes rapidly under acidic or fluoride-mediated conditions. Boronic esters degrade at pH < 5. Controlled Studies :

  • Stability Test : Incubate the compound in buffered solutions (pH 3–9) and monitor decomposition via HPLC .

Properties

IUPAC Name

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-11-10-14(12-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTPDCGIBGLHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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